molecular formula C17H21ClFNO3 B573020 Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate CAS No. 1228631-50-2

Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate

Cat. No. B573020
CAS RN: 1228631-50-2
M. Wt: 341.807
InChI Key: ZUVISJLRELDWKI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1228631-50-2 . It has a molecular weight of 341.81 and its IUPAC name is tert-butyl 4-(5-chloro-2-fluorobenzoyl)-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H21ClFNO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-10-12(18)4-5-14(13)19/h4-5,10-11H,6-9H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid or liquid under normal conditions . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthetic Routes and Chemical Synthesis

Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. A notable application is in the synthesis of Vandetanib, where it is used in a series of reactions involving substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and further substitution. This synthetic route highlights its utility in creating compounds with significant commercial and therapeutic value (W. Mi, 2015).

Asymmetric Synthesis and Chiral Chemistry

The compound plays a role in asymmetric synthesis, particularly in creating N-heterocycles, which are foundational structures in many natural products and therapeutically active molecules. Its relevance is seen in the synthesis of chiral sulfinamides, where tert-butanesulfinamide, a closely related compound, is used as a chiral auxiliary to create piperidines, pyrrolidines, and azetidines (R. Philip et al., 2020).

Environmental Applications

Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate's structural analogs, such as methyl tert-butyl ether (MTBE), are studied for their environmental impact, particularly in water pollution and remediation. Research into the decomposition of MTBE using cold plasma technology reflects the broader category's environmental significance, demonstrating potential for environmental cleanup and pollution mitigation strategies (L. Hsieh et al., 2011).

Analytical and Environmental Chemistry

Further, synthetic phenolic antioxidants, which share structural motifs with tert-butyl compounds, have been extensively studied for their occurrence, fate, and toxicity in the environment. These studies emphasize the importance of understanding the environmental behaviors of such compounds and their potential impacts on human health and ecosystems (Runzeng Liu & S. Mabury, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClFNO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-10-12(18)4-5-14(13)19/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVISJLRELDWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678320
Record name tert-Butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1228631-50-2
Record name tert-Butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-bromo-4-chloro-1-fluorobenzene (175 μL, 1.377 mmol) in THF (4.59 mL) at 78° C. was treated with n-BuLi (2.6 M, 741 μL, 1.928 mmol) and the reaction mixture was stirred for 30 min. To this was added tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (250 mg, 0.918 mmol) in one portion. The cooling bath was removed and the resulting reaction mixture was allowed to warm to rt and stirred for 1.5 h. Purification by automated flash silica gel chromatography using 10% EtOAc in hexanes afforded tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate (287.9 mg, 92%) as a yellow oil. ESI-MS m/z [M+Na]+ 364.20.
Quantity
175 μL
Type
reactant
Reaction Step One
Quantity
741 μL
Type
reactant
Reaction Step One
Name
Quantity
4.59 mL
Type
solvent
Reaction Step One

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